molecular formula C8H8ClNO3 B8654797 Methyl 5-chloro-3-methoxypicolinate

Methyl 5-chloro-3-methoxypicolinate

Cat. No.: B8654797
M. Wt: 201.61 g/mol
InChI Key: BQZBEUOKULIZET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-chloro-3-methoxypicolinate is a useful research compound. Its molecular formula is C8H8ClNO3 and its molecular weight is 201.61 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

methyl 5-chloro-3-methoxypyridine-2-carboxylate

InChI

InChI=1S/C8H8ClNO3/c1-12-6-3-5(9)4-10-7(6)8(11)13-2/h3-4H,1-2H3

InChI Key

BQZBEUOKULIZET-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)Cl)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 350-mL resealable vessel, 5-chloro-3-methoxypicolinic acid (intermediate 14, 7.51 g, 40.0 mmol) was dissolved in MeOH (120 mL). The solution was cooled to 0° C., and concentrated sulfuric acid (7.57 mL, 140 mmol) was added. The vessel was sealed and heated to 95° C. for 1.5 h. The reaction mixture was cooled to 0° C., and quenched with Na2CO3 (1M, 140 mL). The reaction mixture was concentrated under reduced pressure and the residue was extracted with EtOAc (3×100 mL). The combined organics extracts were dried over MgSO4 and the filtrate was concentrated under reduced pressure. The residue was by silica gel chromatography (gradient 20%-33% EtOAc/hexane) to afford the title compound as a yellow solid (5.59 g, 27.7 mmol, 67%). MS m/z=202 [M+H]+. Calculated for C8H8ClNO3: 201. 1H NMR in CDCl3 δ: 8.24 (d, 1H, J=1.9), 7.37 (d, 1H, J=1.9), 3.97 (s, 3H), 3.94 (s, 3H).
Quantity
7.51 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
7.57 mL
Type
reactant
Reaction Step Two
Yield
67%

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